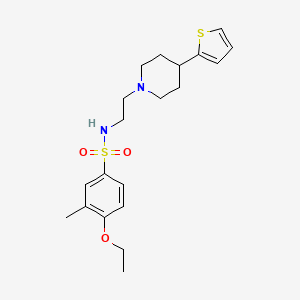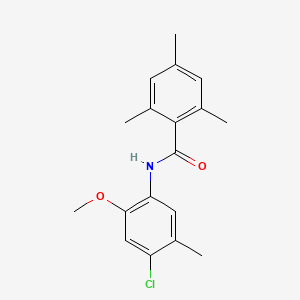![molecular formula C22H24N2O4S B2710136 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide CAS No. 893997-24-5](/img/structure/B2710136.png)
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The compound also has methoxy groups and an amide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a thiazole ring, methoxy groups, and an amide group . The exact 3D structure could be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. Given the functional groups present in the molecule, it could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some properties such as solubility, boiling point, and melting point could be determined experimentally .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of complex molecules related to N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide involves multi-step chemical processes that contribute to the development of new compounds with potential therapeutic applications. These processes often start with commercially available compounds and proceed through several chemical transformations, including condensation, hydrogenation, and recrystallization, to achieve high purity products. For instance, research by Kucerovy et al. (1997) describes an efficient large-scale synthesis process for a related compound, demonstrating the intricate steps involved in producing such complex molecules for further research applications (Kucerovy et al., 1997).
Antimicrobial Activity
The antimicrobial properties of thiazole and benzamide derivatives, which are structurally similar to the chemical , have been extensively studied. Desai et al. (2013) explored the synthesis and antimicrobial screening of a series of compounds, highlighting their effectiveness against a variety of bacterial and fungal infections. This suggests the potential for derivatives of N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide to serve as valuable therapeutic agents in treating microbial diseases (Desai et al., 2013).
Anticancer and Anti-tumor Activity
Research into benzofuran and benzamide derivatives has also indicated their potential use as anti-tumor agents. Studies such as those by Hayakawa et al. (2004) have designed and synthesized derivatives showing selective cytotoxicity against tumorigenic cell lines. This research suggests that compounds related to N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide could have applications in cancer therapy, particularly in developing agents with improved systemic exposure and biological stability (Hayakawa et al., 2004).
Molecular Structure and Interaction Studies
The study of the molecular structure and interactions of compounds is crucial for understanding their biological activity and potential therapeutic applications. Karabulut et al. (2014) investigated the molecular structure of a similar compound through X-ray diffraction and DFT calculations, shedding light on the influence of intermolecular interactions on molecular geometry. Such studies are essential for the rational design of new drugs based on the structural characteristics and interaction profiles of molecules (Karabulut et al., 2014).
Propriétés
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-14-20(10-11-23-21(25)15-6-5-7-17(12-15)26-2)29-22(24-14)16-8-9-18(27-3)19(13-16)28-4/h5-9,12-13H,10-11H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSYQYKJUOFLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)

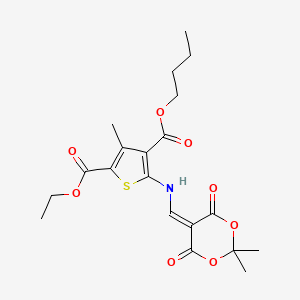
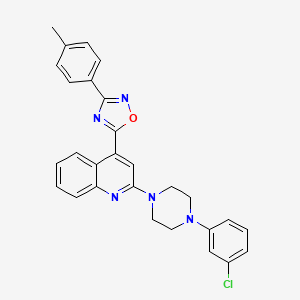

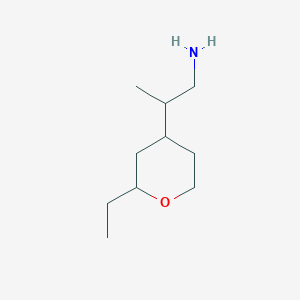


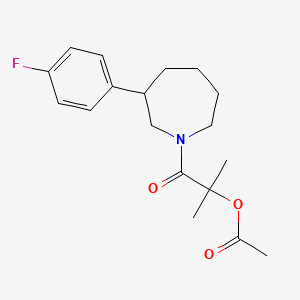

![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)
